molecular formula C21H25N5O4S B11178557 1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11178557
M. Wt: 443.5 g/mol
InChI Key: CQDZOIGKEZGJDS-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a cyclopentyl group, a pyrimidinyl sulfonamide moiety, and a pyrrolidine carboxamide, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

1-cyclopentyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H25N5O4S/c1-14-10-11-22-21(23-14)25-31(29,30)18-8-6-16(7-9-18)24-20(28)15-12-19(27)26(13-15)17-4-2-3-5-17/h6-11,15,17H,2-5,12-13H2,1H3,(H,24,28)(H,22,23,25)

InChI Key

CQDZOIGKEZGJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4CCCC4

Origin of Product

United States

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